7-Fluoro-4-methyl-8-nitroquinoline
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Overview
Description
7-Fluoro-4-methyl-8-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl-8-nitroquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methyl-8-nitroquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-fluoro-4-methyl-8-aminoquinoline .
Scientific Research Applications
7-Fluoro-4-methyl-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure enhances its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated quinolines have shown promise as antibacterial, antineoplastic, and antiviral agents.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
Comparison: Compared to other fluorinated quinolines, 7-Fluoro-4-methyl-8-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
7-fluoro-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13(14)15/h2-5H,1H3 |
InChI Key |
GTFXPAFRKSEOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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